9,10-Epoxy-12-octadecenoic acid

Übersicht

Beschreibung

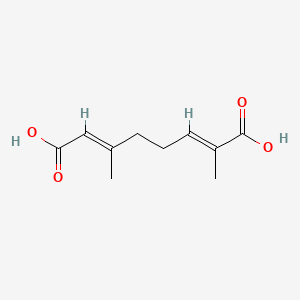

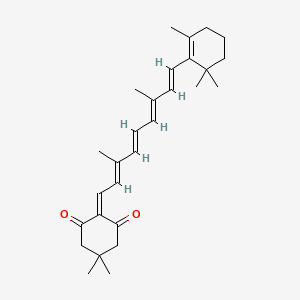

9,10-Epoxy-12-octadecenoic acid, also known as EOA, is a metabolite of linoleic acid . It has a molecular formula of C18H32O3 and an average mass of 296.445 Da . It is also known by other names such as 2-Oxiraneoctanoic acid, 3-[(2E)-2-octen-1-yl]-, and (+)-CORONARIC ACID .

Molecular Structure Analysis

The molecular structure of 9,10-Epoxy-12-octadecenoic acid consists of a long carbon chain with an epoxy group at the 9,10 position and a carboxylic acid group at the 12 position . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of 9,10-Epoxy-12-octadecenoic acid include a molecular formula of C18H32O3, an average mass of 296.445 Da, and a monoisotopic mass of 296.235138 Da .Wissenschaftliche Forschungsanwendungen

Biochemical Interactions and Metabolic Pathways

- Conversion in Biological Systems : 9,10-Epoxy-12-octadecenoic acid (EOA) is a product of linoleic acid metabolism. Research demonstrates its conversion to various compounds, such as hydroxy, keto, and trihydroxy fatty acids, in biological systems like platelets, aorta, and lung. This indicates its involvement in significant metabolic pathways (Dix & Marnett, 1985).

Effects on Cardiac Function

- Influence on Cardiac Sodium Current : EOA has been shown to cause cardiac arrest in dogs. Its interaction with cardiac Na+ current in rat ventricular myocytes suggests a potential role in modulating cardiac functions (Harrell & Stimers, 2002).

Chemical Transformations and Analysis

- Chemical Characterization : Studies have analyzed the formation and properties of EOA and related compounds. This includes insights into their stereochemistry and structural analysis, essential for understanding their biological and industrial applications (Hamberg & Gotthammar, 1973; Gardner & Selke, 1984).

Industrial Applications

- Epoxidation for Industrial Use : EOA derivatives, due to their epoxy groups, are suitable for industrial applications such as in alkyd resins, coatings, and lubricants. Optimization of epoxidation processes, especially for industrial-scale applications, is an area of research interest (Lye, Salih, & Salimon, 2020).

Subcellular Localization and Biological Significance

- Localization in Biological Systems : EOA, also known as Leukotoxin, has been identified in polymorphonuclear leukocytes and implicated in inflammatory responses. Its subcellular localization in rat lungs suggests a role in immune and inflammatory processes (Takatori et al., 1995).

Interaction with Amino Acids

- Reactivity with Amino Acids : EOA's interaction with amino acids, like lysine, demonstrates its potential involvement in protein modifications and lipid oxidation pathways, which could be significant in understanding various biological processes and diseases (Lederer, Schuler, & Ohmenhäuser, 1999).

Zukünftige Richtungen

The future directions for research on 9,10-Epoxy-12-octadecenoic acid could involve further investigation into its mechanism of action, particularly its effects on cardiac sodium current . Additionally, more research could be conducted to better understand its role in the metabolism of linoleic acid and its potential effects on human health.

Eigenschaften

IUPAC Name |

8-[3-[(E)-oct-2-enyl]oxiran-2-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKMFOXMZRGRB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Epoxy-12-octadecenoic acid | |

CAS RN |

65167-83-1 | |

| Record name | 9,10-Epoxy-12-octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065167831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

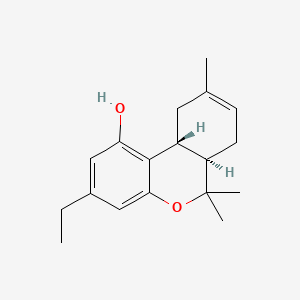

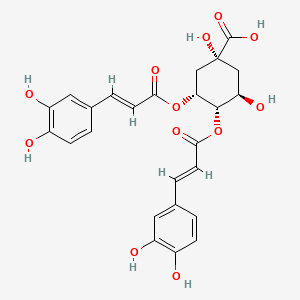

![3-{4-[2-(3,5-Dihydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-butyric acid](/img/structure/B1237877.png)